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Compound of Interest

Compound Name: Dalfopristin mesylate

Cat. No.: B15564602 Get Quote

Spectroscopic Analysis of Dalfopristin Mesylate:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Dalfopristin mesylate, a crucial component of the synergistic antibiotic combination,

Synercid. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) analysis, presenting expected data in structured

tables and illustrative diagrams to facilitate a deeper understanding of its structural

characterization.

Dalfopristin is a semi-synthetic streptogramin antibiotic.[1] Chemically, it is a macrolide

composed of a 23-membered polyunsaturated ring containing an oxazole ring, a ketone, an

enamide, a secondary alcohol, and a tertiary amine.[2] The mesylate salt enhances its solubility

and suitability for pharmaceutical formulations. The combination of Dalfopristin with

Quinupristin (a streptogramin B antibiotic) results in a potent bactericidal agent effective against

various Gram-positive bacteria.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

Dalfopristin mesylate in solution. Both ¹H and ¹³C NMR provide critical information about the
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chemical environment of each proton and carbon atom, respectively.

Experimental Protocol for NMR Analysis
Sample Preparation: A 5-10 mg sample of Dalfopristin mesylate is dissolved in 0.5-0.7 mL of

a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled ¹³C experiment is conducted to obtain singlets for each unique

carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required.

Expected ¹H NMR Data
The ¹H NMR spectrum of Dalfopristin mesylate is expected to be complex due to the large

number of protons in various chemical environments. The following table summarizes the

anticipated chemical shifts (δ) for key protons.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

8.0 - 8.5 d 1H Amide N-H

6.5 - 7.5 m 4H Olefinic protons

5.0 - 5.5 m 2H
Protons adjacent to

oxygen

4.0 - 4.5 m 3H
Protons adjacent to

nitrogen and oxygen

3.0 - 3.5 m 6H

Protons of the

diethylamino group

and sulfone adjacent

protons

2.75 s 3H Mesylate (-SO₃CH₃)

2.0 - 2.5 m Aliphatic protons

1.0 - 1.5 m

Aliphatic protons

(including methyl

groups of

diethylamino)

0.8 - 1.0 m Methyl protons

Expected ¹³C NMR Data
The ¹³C NMR spectrum will show a large number of signals corresponding to the carbon atoms

in the Dalfopristin and mesylate moieties.
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Chemical Shift (δ, ppm) Assignment

190 - 210 Ketone carbonyl

160 - 175 Ester and Amide carbonyls

150 - 165 Oxazole carbons

120 - 140 Olefinic carbons

60 - 80 Carbons bonded to oxygen

40 - 60 Carbons bonded to nitrogen and sulfur

40.0 Mesylate (-SO₃CH₃)

10 - 40 Aliphatic carbons

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Dalfopristin mesylate by

measuring the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for IR Analysis
Sample Preparation: A small amount of Dalfopristin mesylate is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or

KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum

is typically scanned over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15564602?utm_src=pdf-body
https://www.benchchem.com/product/b15564602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3400 - 3200 Broad
O-H (alcohol), N-H (amide)

stretching

3000 - 2850 Medium C-H (aliphatic) stretching

1735 - 1715 Strong C=O (ester) stretching

1680 - 1630 Strong
C=O (amide, ketone)

stretching

1650 - 1580 Medium C=C (alkene) stretching

1350 - 1300 & 1175 - 1150 Strong S=O (sulfone) stretching

1200 - 1000 Strong C-O, C-N stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Dalfopristin mesylate, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of Dalfopristin mesylate is prepared in a suitable

solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Electrospray ionization (ESI) is a common technique for

the analysis of large molecules like Dalfopristin. The sample solution is introduced into the

mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is

measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact

mass and elemental composition.

Expected Mass Spectral Data
The molecular formula of Dalfopristin is C₃₄H₅₀N₄O₉S, with a monoisotopic mass of

approximately 690.33 Da. The mesylate salt (CH₃SO₃H) has a molecular weight of 96.11 g/mol

.
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m/z Value Interpretation

691.3377 [M+H]⁺ (Protonated Dalfopristin)

713.3196 [M+Na]⁺ (Sodium adduct of Dalfopristin)

787.35
[M+H+CH₃SO₃H]⁺ (Protonated Dalfopristin

mesylate)

Fragmentation Pattern: The fragmentation of Dalfopristin in MS/MS experiments would likely

involve the loss of the diethylaminoethylsulfonyl side chain, cleavage of the macrolide ring, and

losses of small molecules like water and carbon monoxide.

Visualizations
Chemical Structure of Dalfopristin Mesylate
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Caption: Key functional groups of Dalfopristin mesylate.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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